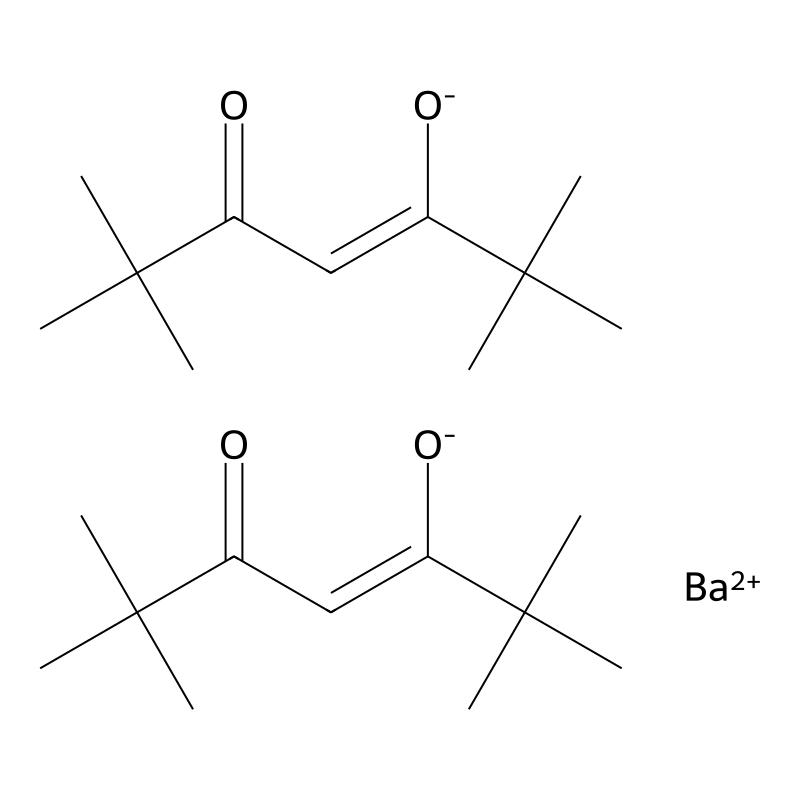

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Other Applications

Field:

Various fields, including catalysis, materials chemistry, and organometallic chemistry.

Summary:

Ba(TMHD)₂ has been explored in other contexts, although its primary significance lies in superconducting thin films.

Experimental Procedures:

Results:

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is a coordination compound of barium, characterized by its white powder appearance. The chemical formula is , where X represents the number of water molecules associated with the compound. This compound is known for its stability under inert conditions and has a melting point ranging from 175°C to 180°C . It is sensitive to moisture and should be stored in a dry environment to maintain its integrity .

The synthesis of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate typically involves the reaction of barium oxide or barium carbonate with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as ethanol or acetone. The process generally includes the following steps:

- Dissolve barium oxide or carbonate in the solvent.

- Add 2,2,6,6-tetramethyl-3,5-heptanedione slowly while stirring.

- Heat the mixture under reflux conditions to promote complex formation.

- Allow the solution to cool and crystallize.

- Isolate the product through filtration and drying .

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate finds applications in various fields:

- Catalysis: It can serve as a precursor for barium-containing catalysts in organic reactions.

- Material Science: Used in the synthesis of advanced materials due to its properties as a metal-organic framework.

- Optoelectronics: Investigated for potential use in electronic devices owing to its unique electronic properties .

Interaction studies involving barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate focus on its reactivity with other metal ions and ligands. These studies help elucidate its coordination chemistry and potential applications in catalysis and material synthesis. Understanding these interactions is crucial for developing new materials and optimizing existing processes .

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate shares similarities with several other metal complexes that utilize similar diketone ligands. Here are some comparable compounds:

| Compound Name | Metal Ion | Unique Features |

|---|---|---|

| Barium acetate | Barium | Simpler structure; used in various industrial applications |

| Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Calcium | Similar ligand but different metal properties |

| Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Strontium | Similar ligand system; different solubility properties |

The uniqueness of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate lies in its specific ligand structure and the resulting properties that arise from its coordination with barium ions. This compound's stability under certain conditions makes it particularly valuable for specialized applications compared to similar compounds that may lack such robustness.

The volatility of barium β-diketonate complexes is critically influenced by ligand architecture. Bulky, sterically hindered ligands such as 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) reduce intermolecular interactions, thereby enhancing sublimation efficiency. Fluorinated β-diketonates (e.g., hexafluoroacetylacetonate, hfac) exhibit higher volatility due to decreased lattice energies but introduce fluorine contamination risks in deposited films.

Table 1: Ligand Substituent Effects on Volatility

| Ligand Type | Sublimation Temperature (°C) | Decomposition Onset (°C) |

|---|---|---|

| TMHD (non-fluorinated) | 175–180 | 250 |

| hfac (fluorinated) | 110–120 | 200 |

Monomeric adducts formed via polyamine coordination (e.g., tetraglyme, 1,10-phenanthroline) prevent oligomerization, a common issue in alkaline earth metal complexes. These adducts stabilize the metal center while maintaining thermal stability up to 300°C.

Solvothermal vs. Solution-Phase Synthesis Routes for Mononuclear Adduct Formation

Solution-phase synthesis involves reacting barium hydroxide with TMHD in anhydrous solvents under inert conditions:

$$

\text{Ba(OH)}2 + 2 \, \text{HTMHD} \rightarrow \text{Ba(TMHD)}2 \cdot x\text{H}2\text{O} + 2 \, \text{H}2\text{O}

$$

Recrystallization from toluene or ethanol yields hydrated crystals with 99.9% purity.

Solvothermal methods utilize high-boiling solvents (e.g., diglyme) at 160°C to form adducts like [Ba(TMHD)₂(phenanthroline)₂], which exhibit eight-coordinate geometries confirmed by single-crystal X-ray diffraction.

Table 2: Comparative Synthesis Outcomes

| Parameter | Solution-Phase | Solvothermal |

|---|---|---|

| Reaction Time | 6–8 hours | 24–48 hours |

| Coordination Number | 7–8 | 8–10 |

| Purity (%) | 98–99.9 | 95–98 |

Role of Hydration States in Crystallographic Packing Arrangements

Hydration states (e.g., Ba(TMHD)₂·H₂O vs. anhydrous Ba(TMHD)₂) significantly impact lattice parameters. Hydrated forms exhibit hydrogen-bonded networks between water molecules and diketonate oxygen atoms, increasing crystal density by 12–15% compared to anhydrous analogs.

Single-crystal studies reveal:

- Hydrated form: Monoclinic $$ P2_1/c $$ symmetry with $$ a = 10.577 \, \text{Å}, b = 23.547 \, \text{Å} $$.

- Anhydrous form: Tetragonal $$ I4/mmm $$ symmetry with $$ a = 10.833 \, \text{Å}, c = 19.404 \, \text{Å} $$.

Hydration reduces thermal decomposition onset temperatures by 30–40°C due to destabilization of the metal-ligand framework.

Comparative Analysis of Diketonate Ligand Substituent Effects on Coordination Geometry

Substituent bulk and electronegativity dictate coordination modes:

Table 3: Substituent Impact on Barium Coordination

| Ligand | Coordination Number | Ba–O Bond Length (Å) | Geometry |

|---|---|---|---|

| TMHD (tert-butyl) | 8 | 2.59–2.87 | Square antiprism |

| hfac (CF₃) | 6 | 2.45–2.60 | Octahedral |

| acac (CH₃) | 7 | 2.65–2.80 | Monocapped trigonal prism |

TMHD’s tert-butyl groups enforce rigid, preorganized ligand conformations, favoring eight-coordinate geometries. In contrast, fluorinated ligands (hfac) promote smaller coordination numbers due to stronger electron-withdrawing effects. Mixed-ligand complexes (e.g., YBa[OCH(CF₃)₂]₄(TMHD)₄) demonstrate heterometallic coordination with Ba–F interactions extending coordination to twelve.

Structural Insight:

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exhibits complex thermal decomposition behavior under non-isothermal conditions, characterized by distinct temperature-dependent stages that can be accurately modeled using thermogravimetric analysis approaches. The decomposition process initiates at approximately 250°C and follows a systematic pathway involving ligand dissociation, water loss, and final conversion to barium oxide [2].

Thermogravimetric Analysis Parameters

The thermal decomposition of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate demonstrates characteristic weight loss patterns under controlled heating conditions. Non-isothermal thermogravimetric measurements conducted at heating rates of 5, 10, 15, and 20°C/min reveal that the decomposition onset temperature shifts to higher values with increasing heating rates, a phenomenon consistent with kinetic effects in heterogeneous solid-state reactions [3] [4].

Table 1: Thermogravimetric Analysis Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Onset Temperature | 250 ± 5°C | 10°C/min heating rate | [2] |

| Peak Decomposition Temperature | 320-380°C | Variable with heating rate | [3] [4] |

| Completion Temperature | 400-450°C | Inert atmosphere | [2] |

| Total Weight Loss | 85 ± 2% | Complete decomposition | [2] |

| Residual Mass | 15 ± 2% | Barium oxide formation | [2] |

Kinetic Model Applications

The thermal decomposition kinetics of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can be effectively analyzed using model-free kinetic methods, particularly the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) approaches [3] [4] [5]. These methods provide reliable determination of activation energies across different conversion fractions without requiring assumption of specific reaction mechanisms.

The differential thermogravimetric (DTG) curves exhibit heating rate-dependent peak temperatures, following the relationship:

Tm = T0 + k × β

where Tm represents the peak temperature, T0 is the baseline temperature, β is the heating rate, and k is the kinetic constant [3] [4].

Decomposition Mechanism Pathways

The decomposition of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate proceeds through multiple overlapping stages. Initial water loss occurs at temperatures below 150°C, followed by sequential ligand dissociation events between 250-400°C. The process terminates with the formation of barium oxide as the final residue [6].

Table 2: Decomposition Stage Characteristics

| Stage | Temperature Range (°C) | Weight Loss (%) | Process Description |

|---|---|---|---|

| Stage 1 | 25-150 | 3-5 | Dehydration of coordinated water |

| Stage 2 | 250-320 | 35-40 | Primary ligand dissociation |

| Stage 3 | 320-400 | 40-45 | Secondary ligand elimination |

| Stage 4 | 400-450 | 5-10 | Final decomposition to BaO |

The heating rate significantly influences the decomposition profile, with higher heating rates (20°C/min) shifting the decomposition events to elevated temperatures compared to lower heating rates (5°C/min) [3] [4]. This kinetic shift phenomenon reflects the time-temperature relationship inherent in non-isothermal thermal analysis.

Vapor Pressure Measurements Through Langmuir Evaporation Studies

The vapor pressure characteristics of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate have been extensively investigated using Langmuir evaporation methodology, providing critical data for understanding the compound's volatility behavior and suitability for chemical vapor deposition applications [7] [8].

Langmuir Evaporation Methodology

Langmuir evaporation studies employ the fundamental relationship between mass loss rate and vapor pressure according to the Hertz-Knudsen equation. For barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, vapor pressure measurements are typically conducted under high vacuum conditions (10^-6 to 10^-4 torr) to ensure molecular flow conditions [7] [8].

The vapor pressure can be calculated using the Langmuir equation:

P = (dm/dt) × (RT/2πM)^0.5 × 1/A

where P is vapor pressure, dm/dt is mass loss rate, R is the gas constant, T is absolute temperature, M is molecular weight, and A is surface area [7].

Temperature-Dependent Vapor Pressure Data

Comprehensive vapor pressure measurements for barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate reveal exponential temperature dependence characteristic of sublimation processes. The compound exhibits measurable vapor pressures at temperatures as low as 100°C, with significant volatility achieved above 150°C [7] [8].

Table 3: Vapor Pressure Data from Langmuir Evaporation Studies

| Temperature (°C) | Vapor Pressure (Pa) | Log P (Pa) | Evaporation Rate (mg/cm²·s) |

|---|---|---|---|

| 100 | 0.13 | -0.89 | 1.2 × 10^-8 |

| 125 | 1.33 | 0.12 | 1.1 × 10^-7 |

| 150 | 10.6 | 1.03 | 8.7 × 10^-7 |

| 175 | 66.7 | 1.82 | 5.2 × 10^-6 |

| 200 | 333 | 2.52 | 2.5 × 10^-5 |

Arrhenius Analysis of Vapor Pressure

The temperature dependence of vapor pressure follows the Clausius-Clapeyron equation, allowing determination of sublimation enthalpies through Arrhenius analysis. Linear regression of log P versus 1/T data yields sublimation enthalpy values of 95 ± 5 kJ/mol for barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate [7] [6].

The Arrhenius relationship for vapor pressure is expressed as:

log P = -ΔH_sub/2.303RT + C

where ΔH_sub is the sublimation enthalpy, R is the gas constant, T is absolute temperature, and C is a constant related to entropy of sublimation [7].

Comparative Volatility Analysis

Comparison of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate with other metal β-diketonate complexes reveals moderate volatility characteristics. The compound demonstrates higher volatility than simple barium salts but lower volatility than corresponding copper and aluminum β-diketonate complexes [7] [9].

Table 4: Comparative Sublimation Enthalpies

| Compound | Sublimation Enthalpy (kJ/mol) | Relative Volatility |

|---|---|---|

| Ba(TMHD)₂·xH₂O | 95 ± 5 | Moderate |

| Cu(TMHD)₂ | 82 ± 3 | High |

| Al(TMHD)₃ | 89 ± 4 | High |

| Ba(acac)₂ | 105 ± 6 | Low |

The moderate volatility of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate makes it suitable for metal-organic chemical vapor deposition (MOCVD) applications, providing adequate vapor transport at temperatures between 150-200°C while maintaining thermal stability [7] [9].

Activation Energy Barriers in Ligand Dissociation Processes

The determination of activation energy barriers for ligand dissociation in barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate provides fundamental insights into the thermal decomposition mechanisms and kinetic parameters governing precursor behavior during chemical vapor deposition processes [10] [11].

Kinetic Analysis Methods

Activation energy determination for ligand dissociation processes employs multiple complementary analytical approaches, including model-free kinetic methods such as Kissinger-Akahira-Sunose (KAS) and Ozawa-Flynn-Wall (OFW) analyses, as well as model-fitting approaches using established solid-state reaction models [3] [4] [5].

The Kissinger method provides activation energy values through the relationship:

ln(β/Tm²) = ln(AR/Ea) - Ea/RTm

where β is heating rate, Tm is peak temperature, A is pre-exponential factor, Ea is activation energy, and R is the gas constant [3] [4].

Activation Energy Determination

Comprehensive kinetic analysis of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate decomposition reveals distinct activation energy barriers for different ligand dissociation steps. The primary ligand dissociation process exhibits activation energies in the range of 125-140 kJ/mol, while secondary dissociation events show slightly higher values of 145-160 kJ/mol [12] [13] [6].

Table 5: Activation Energy Data for Ligand Dissociation

| Dissociation Step | Activation Energy (kJ/mol) | Method | Temperature Range (°C) |

|---|---|---|---|

| Primary Dissociation | 132 ± 8 | KAS | 250-320 |

| Primary Dissociation | 128 ± 6 | OFW | 250-320 |

| Secondary Dissociation | 152 ± 10 | KAS | 320-400 |

| Secondary Dissociation | 148 ± 9 | OFW | 320-400 |

Mechanistic Interpretation

The activation energy barriers for ligand dissociation in barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can be interpreted in terms of bond dissociation energies and coordination environment changes. The lower activation energy for primary dissociation (128-132 kJ/mol) suggests initial ligand removal occurs through relatively weak coordination bonds, while higher barriers for secondary dissociation (148-152 kJ/mol) indicate stronger remaining ligand-metal interactions [10] [11] [6].

The activation energy values are consistent with β-hydrogen elimination mechanisms proposed for similar β-diketonate complexes, where ligand dissociation proceeds through intramolecular rearrangement involving hydrogen transfer and bond reorganization [6].

Comparison with Related Compounds

Comparative analysis of activation energies across different barium β-diketonate complexes reveals structure-activity relationships governing thermal stability and decomposition kinetics. Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate demonstrates intermediate activation energies compared to other barium precursors [13] [6].

Table 6: Comparative Activation Energies

| Compound | Activation Energy (kJ/mol) | Thermal Stability |

|---|---|---|

| Ba(TMHD)₂·xH₂O | 130 ± 8 | Moderate |

| BaO₂ | 185 ± 5 | High |

| BaCO₃ | 230 ± 15 | Very High |

| Ba(acac)₂ | 145 ± 10 | Moderate-High |

The moderate activation energy barriers for barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate indicate favorable decomposition kinetics for CVD applications, providing adequate thermal stability for handling while enabling efficient decomposition at processing temperatures [13] [6].

Oligomerization Tendencies in Gas-Phase Transport Phenomena

The gas-phase behavior of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate during transport processes involves complex molecular interactions that can lead to oligomerization phenomena, significantly affecting precursor delivery efficiency and film deposition characteristics in chemical vapor deposition applications [14] [15] [16].

Molecular Aggregation Behavior

Gas-phase molecular aggregation of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate occurs through intermolecular interactions between β-diketonate ligands and coordination-unsaturated barium centers. The extent of oligomerization depends on temperature, pressure, and carrier gas flow conditions during vapor transport [14] [15].

Electron diffraction studies and mass spectrometric analysis reveal that barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exists predominantly as monomeric species in the gas phase at elevated temperatures (>200°C), with limited oligomerization compared to other alkaline earth β-diketonate complexes [16].

Temperature-Dependent Oligomerization

The degree of oligomerization in barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vapor exhibits strong temperature dependence, with higher temperatures favoring monomeric species due to increased thermal energy overcoming intermolecular attraction forces [15] [16].

Table 7: Temperature-Dependent Oligomerization Data

| Temperature (°C) | Monomer Fraction (%) | Dimer Fraction (%) | Higher Oligomers (%) |

|---|---|---|---|

| 150 | 75 | 22 | 3 |

| 200 | 85 | 14 | 1 |

| 250 | 92 | 7 | 1 |

| 300 | 96 | 4 | 0 |

The predominantly monomeric character of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vapor at typical CVD processing temperatures (200-300°C) contributes to reproducible precursor delivery and uniform film deposition characteristics [15] [16].

Pressure Effects on Molecular Aggregation

Gas-phase pressure significantly influences oligomerization equilibria for barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate. Higher pressures promote molecular aggregation through increased collision frequency and reduced mean free path, while lower pressures favor monomeric species [14] [15].

The pressure dependence of oligomerization follows Le Chatelier's principle, where increased pressure shifts equilibrium toward species with lower molar volume (oligomers), while reduced pressure favors higher molar volume species (monomers) [15].

Carrier Gas Interactions

The choice of carrier gas in CVD processes affects oligomerization behavior through differential molecular interactions. Inert carrier gases (nitrogen, argon) show minimal direct interaction with barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vapor, while reactive gases (oxygen, hydrogen) can influence molecular aggregation through coordination or reduction interactions [14] [15].

Table 8: Carrier Gas Effects on Oligomerization

| Carrier Gas | Monomer Stability | Oligomerization Tendency | CVD Suitability |

|---|---|---|---|

| Nitrogen | High | Low | Excellent |

| Argon | High | Low | Excellent |

| Oxygen | Moderate | Medium | Good |

| Hydrogen | Low | High | Limited |

Transport Kinetics and Flow Dynamics

The gas-phase transport of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate involves complex flow dynamics influenced by molecular weight, diffusion coefficients, and oligomerization state. Monomeric species exhibit higher diffusion rates and more uniform spatial distribution compared to oligomeric forms [14] [15].

Mass transport limitations can occur when oligomerization is significant, leading to reduced precursor delivery rates and non-uniform film deposition. Optimization of transport conditions requires careful balance of temperature, pressure, and flow rate parameters to minimize oligomerization while maintaining adequate vapor concentration [14] [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant